((2-环戊基苯氧基)甲基)环氧乙烷

描述

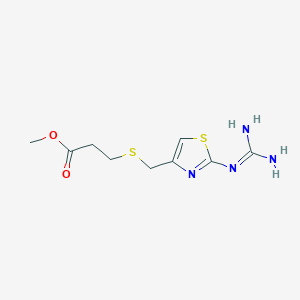

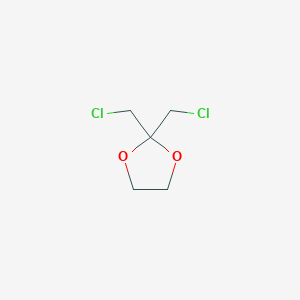

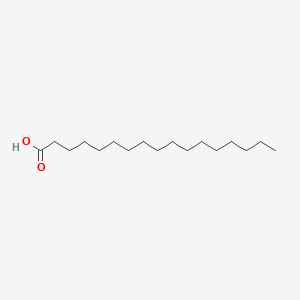

“((2-Cyclopentylphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 . It is also known as 2-[(2-Cyclopentylphenoxy)methyl]-oxirane .

Synthesis Analysis

The synthesis of oxiranes, including ((2-Cyclopentylphenoxy)methyl)oxirane, often involves the use of a catalyst. For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids revealed that the reaction could be initiated by a tertiary amine . Another method involves the catalytic oxidation of ethylene by air .Molecular Structure Analysis

The molecular structure of ((2-Cyclopentylphenoxy)methyl)oxirane consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons .Chemical Reactions Analysis

The ring-opening reaction of oxiranes, such as ((2-Cyclopentylphenoxy)methyl)oxirane, by carboxylic acid initiated by a tertiary amine is a key step in the synthesis of various products . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .科学研究应用

环氧乙烷及其衍生物的理论研究

Kuevi、Atohoun 和 Mensah (2012) 的研究深入探讨了环氧乙烷及其甲基衍生物的催化氢化,重点介绍了反应产物——乙醇和丙醇-1。该研究根据化学参数的变化提出了这些反应的机理,为理解环氧乙烷的化学行为及其在科学研究中的潜在应用做出了重大贡献(Kuevi、Atohoun 和 Mensah,2012)。

环氧乙烷在材料开发和生物效应中的应用

由于环氧乙烷具有高反应性,因此已被探索用于开发具有低收缩率的复合材料。Schweikl、Schmalz 和 Weinmann (2004) 的一项研究重点关注了环氧乙烷和硅氧烷的生物效应,揭示了它们诱导哺乳动物细胞基因突变和染色体畸变的潜力。这项研究对于理解与这些化合物在材料开发和其他科学应用中相关的生物相互作用和潜在风险至关重要(Schweikl、Schmalz 和 Weinmann,2004)。

环氧乙烷作为测定α-手性胺的ee的试剂

(S)-2-[(R)-氟(苯基)甲基]环氧乙烷已被确认为分析胺的非对映异构体混合物的通用试剂,有助于确定α-手性胺的对映体过量(ee)。Rodríguez-Escrich 等人(2005 年)进行的研究强调了该化合物在促进直接反应和轻松识别非对映异构体产物中的效用,突出了其在立体化学分析和科学研究中的潜在应用(Rodríguez-Escrich 等人,2005)。

环氧乙烷在缓蚀中的应用

Dagdag 等人(2019 年)的研究探索了芳香族环氧单体 (AEM) 在酸性溶液中对碳钢的缓蚀效果。该研究提供了对这些化合物的吸附行为和防腐性能的见解,证明了它们在保护金属表面免受腐蚀方面的潜在应用。该研究结合了计算和实验技术,提供了对 AEM 与金属表面相互作用的全面理解(Dagdag 等人,2019)。

安全和危害

The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

未来方向

While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .

属性

IUPAC Name |

2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950906 | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2-Cyclopentylphenoxy)methyl)oxirane | |

CAS RN |

28163-40-8 | |

| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)

![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)

![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)

![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)